N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine
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Overview
Description
N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine is a compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The compound features a xanthene core structure, which is a tricyclic aromatic system containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine can be achieved through several synthetic routes. One common method involves the classical condensation of a salicylic acid with a phenol derivative . Another approach includes the reaction of an aryl aldehyde with a phenol derivative . Additionally, the synthesis can be performed using a salicylaldehyde with 1,2-dihaloarenes .
Industrial Production Methods
Industrial production of xanthene derivatives often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium, ruthenium, and copper are commonly employed in these reactions . The use of microwave heating has also been reported to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted xanthene derivatives .
Scientific Research Applications
N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine involves its interaction with various molecular targets and pathways. The compound is known to inhibit the release of histamine and leukotrienes from white blood cells, which contributes to its anti-inflammatory effects . Additionally, it has been shown to interact with proteins of the S100 family, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
9H-Xanthen-9-ol, 9-phenyl-: A similar compound with a hydroxyl group instead of an amine group.
1-Phenyl-4-(9H-xanthen-9-carbonyl)piperazine: Another xanthene derivative with a piperazine moiety.
Uniqueness
N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
61307-87-7 |
---|---|
Molecular Formula |
C32H23NO2 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-(9H-xanthen-9-yl)phenyl]-9H-xanthen-9-amine |
InChI |
InChI=1S/C32H23NO2/c1-5-13-27-23(9-1)31(24-10-2-6-14-28(24)34-27)21-17-19-22(20-18-21)33-32-25-11-3-7-15-29(25)35-30-16-8-4-12-26(30)32/h1-20,31-33H |
InChI Key |
JHKVRZAMRVSZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)NC5C6=CC=CC=C6OC7=CC=CC=C57 |
Origin of Product |
United States |
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